molecular formula C11H10FN3O2S B5461034 2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B5461034
M. Wt: 267.28 g/mol
InChI Key: UFMQWRSRNITUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of 4-fluoroaniline with isatoic anhydride, followed by cyclization with thiourea. The reaction is carried out under reflux conditions in ethanol, yielding the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of green chemistry principles, such as solvent recycling and energy-efficient heating methods .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of tumor cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of a thiazine ring with a fluorophenyl group, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQWRSRNITUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.